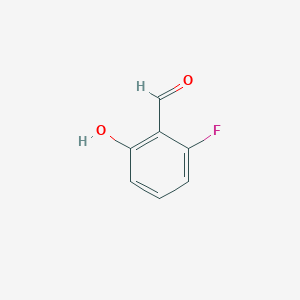

2-Fluoro-6-hydroxybenzaldehyde

Beschreibung

Significance of Halogenated Benzaldehydes in Organic Synthesis and Pharmaceutical Science

Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring have been substituted by halogens such as fluorine, chlorine, bromine, or iodine. This substitution significantly alters the chemical and physical properties of the molecule, making these compounds highly versatile intermediates in organic synthesis and crucial building blocks in the pharmaceutical industry. mdpi.comnih.gov The introduction of a halogen atom can enhance the reactivity of the benzaldehyde (B42025), rendering it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. mdpi.comwisdomlib.org

In pharmaceutical science, the presence of a halogen, particularly fluorine, can dramatically affect a molecule's biological activity. wisdomlib.org Fluorine's high electronegativity can alter properties like lipophilicity, metabolic stability, and bioavailability, which are critical for drug efficacy. wisdomlib.orgnumberanalytics.com Consequently, halogenated compounds are integral to medicinal chemistry for developing new therapeutic agents, including those with enhanced antifungal and antibacterial properties. wisdomlib.org The strategic placement of halogens on an aromatic aldehyde allows for a wide range of chemical transformations, making them indispensable tools for creating complex, biologically active molecules. nih.govwisdomlib.org

Historical Context of Fluorinated Phenols and Aldehydes in Chemical Discovery

The journey of organofluorine chemistry began in the late 19th and early 20th centuries. The first isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, though early attempts to react it with organic compounds were often met with violent and uncontrollable reactions. nih.gov The synthesis of fluorinated aromatic compounds was particularly challenging due to the high reactivity of fluorine. numberanalytics.com

A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which uses potassium fluoride (B91410) to replace other halogens on an aromatic ring. nih.gov These advancements, coupled with the development of new fluorinating agents over the decades, have made a wide array of fluorinated aromatics accessible. numberanalytics.comnih.govbeilstein-journals.org

The study of phenolic aldehydes runs parallel to these developments. While the synthesis of some fluorinated phenolic aldehydes was reported in the mid-20th century, the field has expanded significantly with the advent of modern synthetic techniques. acs.org The development of methods for the deoxyfluorination of phenols has provided another route to creating fluorinated aromatic compounds, further enriching the chemical toolbox for researchers. nih.govumich.edu

Structural Attributes and Their Influence on Research Avenues for 2-Fluoro-6-hydroxybenzaldehyde

The specific arrangement of functional groups in this compound—a fluorine atom and a hydroxyl group in the ortho positions relative to the aldehyde—dictates its unique reactivity and research applications. The presence of the highly electronegative fluorine atom and the hydroxyl group influences the electronic environment of the benzene ring and the reactivity of the aldehyde. nih.gov

The ortho-fluoro and ortho-hydroxyl groups can engage in intramolecular hydrogen bonding, which can affect the compound's physical and chemical properties. The electron-withdrawing nature of the fluorine atom activates the aromatic ring, making it susceptible to certain substitution reactions. The aldehyde group itself is a versatile functional group that can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions to form more complex molecules.

These structural features make this compound a valuable starting material for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. wisdomlib.org For instance, its derivatives have been investigated for their potential as allosteric modulators of hemoglobin and for their antimicrobial and anticancer activities. google.com The interplay of the ortho-substituents provides a level of control over the molecule's reactivity and interactions with biological targets, making it a subject of ongoing research interest. nih.gov

| Property | Value |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol |

| CAS Number | 38226-10-7 |

| Appearance | Solid |

| Melting Point | 37-39 °C |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBGCDUHZBOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371993 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-10-7 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Hydroxybenzaldehyde and Analogues

Established Synthetic Routes to 2-Fluoro-6-hydroxybenzaldehyde

Established methods for synthesizing this compound often rely on building the molecule from simpler, commercially available precursors. These routes include multi-step processes starting from substituted phenols, direct formylation of fluorinated intermediates, and the modification of existing benzaldehydes.

Multi-Step Approaches from Phenolic Precursors

Multi-step syntheses provide a high degree of control over the regiochemistry of the final product. A representative strategy involves the protection of the hydroxyl group of a substituted phenol (B47542), followed by directed functionalization of the aromatic ring, and concluding with deprotection.

For instance, a synthesis for the related isomer, 2-fluoro-4-hydroxybenzaldehyde, begins with 3-fluorophenol. The synthesis proceeds through the following sequence google.com:

Protection: The phenolic hydroxyl group of 3-fluorophenol is protected, for example, as an isopropyl ether by reacting it with 2-bromopropane in the presence of a base like potassium carbonate. This prevents the hydroxyl group from interfering in subsequent steps.

Halogenation: The resulting 1-fluoro-3-isopropoxybenzene undergoes bromination. The steric and electronic properties of the existing substituents direct the bromine atom to the desired position.

Formylation via Grignard Reagent: The aryl bromide is converted into a Grignard reagent by reacting it with magnesium. This organometallic intermediate is then treated with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.

Deprotection: Finally, the protecting group is removed from the hydroxyl group using a reagent like boron trichloride to yield the final 2-fluoro-hydroxybenzaldehyde product.

This step-wise approach, while longer, is advantageous for ensuring the precise placement of functional groups and can be adapted for various substituted phenolic precursors.

Fluorination Strategies

Introducing a fluorine atom onto an aromatic ring is a fundamental step in organofluorine chemistry. While many syntheses of this compound start with an already fluorinated precursor, foundational fluorination methods are crucial for generating these starting materials. Historically significant methods include:

Schiemann Reaction: This reaction involves the thermal decomposition of an aromatic diazonium fluoroborate salt to introduce a fluorine atom onto the aromatic ring .

Halogen Exchange (Halex) Process: This method uses a fluoride (B91410) salt, such as potassium fluoride, to replace another halogen (typically chlorine or bromine) on an aromatic ring that is activated by electron-withdrawing groups .

These strategies are typically employed early in a synthetic sequence to create the necessary fluorinated phenolic or aromatic precursors for subsequent formylation.

Formylation Reactions on Fluorinated Intermediates

Formylation is the critical step where the aldehyde group (-CHO) is introduced onto the ring. For phenols and their derivatives, ortho-formylation is often desired.

A highly regioselective method for the ortho-formylation of phenols uses a combination of anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in a solvent like tetrahydrofuran (THF). orgsyn.orgorgsyn.org This method gives exclusively ortho-formylation with no bis-formylation observed. orgsyn.org The reaction typically proceeds by heating at reflux for 2-4 hours. orgsyn.orgorgsyn.org

The Vilsmeier-Haack reaction is another common method for formylating aromatic compounds. ajrconline.org This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.org Research has shown this reaction can be performed under various conditions, including traditional solvent-based heating, solvent-free grinding at room temperature, and microwave irradiation, with the latter often providing significantly reduced reaction times and high yields. ajrconline.org

Vilsmeier-Haack Formylation of o-chlorophenol (SOCl₂ + DMF)

| Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Solution Phase (60°C) | 6 hours | 74 | ajrconline.org |

| Solvent-less (RT) | 30 mins | 68 | ajrconline.org |

| Microwave (800W) | 30 secs | 96 | ajrconline.org |

Demethylation of Methoxy Precursors

An alternative route to this compound is the demethylation of its corresponding methoxy precursor, 2-fluoro-6-methoxybenzaldehyde. nih.gov This approach is useful when the methoxy analogue is more readily synthesized or commercially available. The conversion of an aryl methyl ether to a phenol is a standard transformation in organic synthesis. This is typically achieved by treating the methoxy compound with a strong Lewis acid, such as boron tribromide (BBr₃), or with nucleophilic reagents like iodide ions. The reaction cleaves the methyl-oxygen bond, which is then followed by a workup to protonate the resulting phenoxide, yielding the desired hydroxyl group.

Riemer-Tiemann Type Reactions

The Riemer-Tiemann reaction is a classic method for the ortho-formylation of phenols. allen.inunacademy.com The reaction involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup. allen.inunacademy.com

The key steps of the mechanism are as follows unacademy.comlscollege.ac.in:

Carbene Generation: The strong base deprotonates chloroform to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).

Phenoxide Formation: The base also deprotonates the phenol to form a phenoxide ion. The negative charge on the phenoxide is delocalized into the aromatic ring, making it significantly more nucleophilic than the starting phenol.

Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is favored at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation. allen.inlscollege.ac.in

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the aldehyde.

The reaction is typically performed in a biphasic solvent system, requiring vigorous mixing or a phase-transfer catalyst to bring the aqueous hydroxide and the organic chloroform/phenol phases together. lscollege.ac.inepo.org While it is a direct method for ortho-formylation, yields can sometimes be moderate. google.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry focuses on improving efficiency, selectivity, and environmental friendliness. Advanced strategies often involve one-pot procedures or the use of novel catalytic systems to construct complex molecules from simple precursors.

Analogues of this compound are valuable building blocks. For example, 3-fluoro-2-hydroxybenzaldehyde is used to synthesize tetradentate salen ligands, which can form complexes with metals like cobalt for applications in oxygen chemisorption or as potential anticancer agents. ossila.com It is also a precursor for synthesizing fluorinated bicyclic heterocycles like isoflavanones through gold(I)-catalyzed reactions. ossila.com

Regioselective Halogenation Approaches (e.g., Bromination of this compound)

Regioselective halogenation is a key strategy for introducing additional functional groups onto the this compound core. The directing effects of the existing fluorine and hydroxyl groups play a significant role in determining the position of electrophilic substitution. For instance, the fluorine atom tends to direct incoming electrophiles to the para position relative to itself.

A common example of this approach is the bromination of hydroxybenzaldehydes. In the case of 3-hydroxybenzaldehyde (B18108), bromination with bromine in acetic acid has been shown to yield 2-bromo-5-hydroxybenzaldehyde as the major product. researchgate.net This demonstrates the influence of the hydroxyl group in directing the incoming bromine atom. The synthesis of compounds like 2-bromo-6-chloro-4-hydroxybenzaldehyde typically involves the sequential bromination and chlorination of a 4-hydroxybenzaldehyde precursor, where careful control of reaction conditions is necessary to achieve the desired substitution pattern. The use of a Lewis acid catalyst, such as zinc bromide, can facilitate the bromination of o-fluorobenzaldehyde to produce 2-fluoro-5-bromobenzaldehyde with a high yield. google.com

The table below summarizes the outcomes of various regioselective halogenation reactions on hydroxybenzaldehyde derivatives.

| Starting Material | Halogenating Agent | Catalyst/Solvent | Major Product |

| 3-Hydroxybenzaldehyde | Bromine | Acetic Acid | 2-Bromo-5-hydroxybenzaldehyde researchgate.net |

| 4-Hydroxybenzaldehyde | Bromine and Chlorine | Suitable catalyst and solvent | 2-Bromo-6-chloro-4-hydroxybenzaldehyde |

| o-Fluorobenzaldehyde | Bromine | Zinc Bromide/Dichloroethane | 2-Fluoro-5-bromobenzaldehyde google.com |

Condensation Reactions with Amines to form Schiff Bases

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. These reactions are fundamental in the synthesis of a wide array of organic compounds and are often carried out in a water suspension medium, which offers an efficient and environmentally friendly approach. researchgate.net The formation of the azomethine group (>C=N-) is a characteristic feature of Schiff bases, which are considered "privileged ligands" due to their ability to coordinate with various metal ions. researchgate.net

The synthesis of Schiff bases from 2-hydroxybenzaldehyde and its derivatives has been extensively studied. For example, new Schiff bases have been synthesized through the condensation of 2-hydroxybenzaldehyde with various amino acids. researchgate.net Similarly, the reaction of 2-hydroxybenzaldehyde with different amines can be catalyzed by agents like P2O5/SiO2 under solvent-free conditions. jocpr.com These Schiff bases and their metal complexes often exhibit interesting biological activities and are valuable in the development of new therapeutic agents. science.govnih.gov

The following table provides examples of Schiff base formation from hydroxybenzaldehydes.

| Aldehyde | Amine | Reaction Conditions | Product Type |

| 2-Hydroxybenzaldehyde | Amino Acids | Condensation | Schiff Base researchgate.net |

| Substituted Benzaldehydes | Diamines | P2O5/SiO2, solvent-free | Schiff Base jocpr.com |

| Aliphatic and Aromatic Aldehydes | Amines | Water suspension | Imine researchgate.net |

Nucleophilic Aromatic Substitution Reactions of Fluorine and Hydroxyl Groups

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for modifying the aromatic ring of this compound. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of an electron-withdrawing group, such as the fluorine atom, activates the ring towards nucleophilic attack.

The fluorine atom in aryl fluorides is often an excellent leaving group in SNAr reactions. youtube.comyoutube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to restore aromaticity. youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. youtube.com

For instance, the reaction of pentafluoropyridine with hydroxybenzaldehydes demonstrates the principles of SNAr, where the reaction conditions and the nucleophilicity of the phenolate determine the selectivity of the substitution. Similarly, aryl fluorides can react with the anion of a secondary nitrile in the presence of a strong base like potassium hexamethyldisilylamide (KHMDS) to yield substituted nitriles. orgsyn.org

The table below illustrates examples of nucleophilic aromatic substitution reactions.

| Aryl Halide | Nucleophile | Conditions | Product |

| Pentafluoropyridine | Hydroxybenzaldehydes | Basic conditions | Substituted (perfluoropyridinyl)oxy)benzaldehydes |

| 2-Fluoroanisole | Isobutyronitrile anion | KHMDS, THF, 60°C | 2-(2-Methoxyphenyl)-2-methylpropionitrile orgsyn.org |

Optimization of Synthetic Pathways for this compound Production

The efficient production of this compound relies on the careful optimization of synthetic pathways. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing side reactions and costs.

Temperature Control Effects on Reaction Efficiency and Yield

Temperature is a critical parameter in chemical synthesis, significantly influencing reaction rates, selectivity, and the stability of reactants and products. In the synthesis of this compound and its analogues, precise temperature control is essential for achieving optimal outcomes. For instance, in the preparation of 2-fluoro-4-hydroxybenzaldehyde, the reaction of 3-fluorophenol with dimethyl sulfate is conducted at 30-35°C initially, followed by an increase to 80-82°C. google.com This temperature profile likely controls the rate of methylation and minimizes potential side reactions.

Similarly, Grignard reactions, which are often employed in the synthesis of benzaldehydes, require careful temperature management. The addition of a Grignard reagent to a formylating agent like DMF is typically carried out at low temperatures (e.g., -15°C to 0°C) to prevent side reactions and decomposition of the thermally sensitive Grignard reagent. google.com In the context of nucleophilic aromatic substitution, reactions are often heated to increase the reaction rate, as seen in the preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile at 60°C. orgsyn.org

The table below highlights the importance of temperature control in different synthetic steps.

| Reaction Step | Reactants | Temperature Profile | Purpose |

| Methylation | 3-Fluorophenol, Dimethyl sulfate | 30-35°C then 80-82°C | Control reaction rate, minimize side products google.com |

| Grignard Reaction | 1-Bromo-2-fluoro-4-isopropoxybenzene, Isopropyl magnesium chloride | -5°C to 0°C | Maintain stability of Grignard reagent google.com |

| Formylation | Grignard reagent, DMF | -15°C | Prevent side reactions google.com |

| Nucleophilic Substitution | 2-Fluoroanisole, Isobutyronitrile | 60°C | Increase reaction rate orgsyn.org |

Catalyst Selection for Enhanced Regioselectivity (e.g., Lewis Acids)

The choice of catalyst is paramount for controlling the regioselectivity of a reaction, directing the reaction to a specific site on the molecule. Lewis acids are commonly employed as catalysts in electrophilic aromatic substitution reactions, such as halogenation. In the synthesis of 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde and bromine, Lewis acids like zinc bromide or anhydrous aluminum trichloride are used to polarize the bromine molecule, making it a more effective electrophile and facilitating the substitution at the desired position. google.com

In condensation reactions, such as the formation of Schiff bases, catalysts can also play a crucial role. While some reactions proceed efficiently without a catalyst, particularly in a water suspension medium, others may benefit from the use of an acid catalyst to activate the carbonyl group of the aldehyde. researchgate.net

The table below provides examples of catalyst selection for enhancing regioselectivity.

| Reaction Type | Reactants | Catalyst | Function of Catalyst |

| Bromination | o-Fluorobenzaldehyde, Bromine | Zinc Bromide (Lewis Acid) | Polarizes bromine, enhances electrophilicity google.com |

| Friedel-Crafts Alkylation | Arenes, Benzaldehydes | SiO2–H2SO4 | Facilitates alkylation |

Solvent System Optimization for Synthesis and Crystallization

The solvent system is a critical component of a chemical reaction, influencing solubility, reaction rates, and the course of the reaction. Optimization of the solvent is essential for both the synthesis and the subsequent purification of the product through crystallization. For instance, in the preparation of 1-fluoro-3-methoxybenzene, acetonitrile is used as the solvent for the reaction between 3-fluorophenol and dimethyl sulfate. google.com Tetrahydrofuran (THF) is a common solvent for Grignard reactions and nucleophilic aromatic substitution reactions involving organometallic reagents due to its ability to solvate the magnesium ion and its relative inertness under the reaction conditions. orgsyn.orggoogle.com

Computational chemistry, such as COSMO-RS simulations, can be employed to predict the effects of different solvents on a reaction and to optimize the selection for both synthesis and crystallization. The choice of solvent can also impact the ease of product isolation. For example, using a water suspension medium for condensation reactions allows for the simple filtration of the solid product.

The following table summarizes the use of different solvents in the synthesis of this compound and its precursors.

| Reaction Step | Solvent | Rationale |

| Methylation of 3-fluorophenol | Acetonitrile | Provides a suitable medium for the reaction google.com |

| Grignard reagent formation and reaction | Tetrahydrofuran (THF) | Solvates the Grignard reagent, relatively inert orgsyn.orggoogle.com |

| Nucleophilic aromatic substitution | Tetrahydrofuran (THF) | Suitable for reactions with strong bases like KHMDS orgsyn.org |

| Condensation of aldehydes and amines | Water | Environmentally friendly, allows for easy product isolation |

| Work-up and extraction | Methyl tert-butyl ether (MTBE), Ethyl acetate | Used for extracting organic products from aqueous mixtures orgsyn.orggoogle.com |

Green Chemistry Principles in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. A higher atom economy indicates a more efficient and less wasteful process.

Traditional methods for the synthesis of salicylaldehydes, the parent structure of this compound, include the Reimer-Tiemann and Duff reactions. An analysis of their atom economy reveals significant differences.

C₆H₅OH + CHCl₃ + 4NaOH → HOC₆H₄CHO + 3NaCl + 3H₂O

For the synthesis of this compound from 2-fluorophenol, the corresponding reaction would be:

FC₆H₄OH + CHCl₃ + 4NaOH → FC₆H₃(OH)CHO + 3NaCl + 3H₂O

The atom economy for this reaction is relatively low due to the formation of significant amounts of sodium chloride and water as byproducts.

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine, C₆H₁₂N₄) as the formylating agent in the presence of an acid, followed by hydrolysis. wikipedia.org The reaction is complex, but a simplified representation for the formylation of a phenol is:

C₆H₅OH + C₆H₁₂N₄ → HOC₆H₄CHO + byproducts

While the reaction mechanism is intricate, it is known to be generally inefficient. wikipedia.org The atom economy of the Duff reaction is also considered poor due to the large hexamine molecule, of which only a single carbon and hydrogen atom are incorporated into the product, leading to substantial waste. A copper-mediated modification of the Duff reaction has been shown to improve yields and ortho-selectivity. researchgate.net

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reimer-Tiemann | 2-Fluorophenol, Chloroform, Sodium Hydroxide | This compound | Sodium Chloride, Water | Low |

| Duff Reaction | 2-Fluorophenol, Hexamine | This compound | Various nitrogen-containing compounds | Low |

Note: The exact atom economy can vary depending on the specific stoichiometry and workup procedures.

The choice of reagents and solvents plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of less hazardous and more sustainable alternatives.

Reagents:

Solvents:

Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. The Reimer-Tiemann reaction, for example, is often performed in a biphasic system with an organic solvent. wikipedia.org Green chemistry promotes the use of safer solvents.

Potential green solvent alternatives for the synthesis of this compound could include:

Water: While not always suitable for organic reactions, it is a non-toxic and renewable solvent. wikipedia.org Modifications to reaction conditions, such as the use of phase-transfer catalysts, can enable reactions in aqueous media. principlesofchemistry.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and renewable solvent that can be an excellent replacement for traditional organic solvents. wikipedia.org

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), can be viable alternatives to petroleum-based solvents like tetrahydrofuran (THF) and dichloromethane. whiterose.ac.uk

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them potentially less polluting than VOCs.

Research into solvent-free reaction conditions is also a key area of green chemistry. Microwave-assisted synthesis, for instance, can accelerate reactions and sometimes be performed without a solvent. principlesofchemistry.comajrconline.org

| Solvent/Reagent Category | Traditional Choice | Greener Alternative(s) | Rationale for "Greener" Choice |

| Formylating Agent | Chloroform (Reimer-Tiemann) | Paraformaldehyde/MgCl₂/Et₃N; Formamidine acetate/Acetic anhydride (B1165640) | Avoids use of hazardous chlorinated hydrocarbons. |

| Solvent | Chloroform, Dichloromethane | Water, Supercritical CO₂, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, renewable sourcing, lower environmental impact. |

| Energy Source | Conventional Heating | Microwave Irradiation | Faster reaction times, potential for solvent-free conditions. |

Advanced Characterization and Structural Analysis of 2 Fluoro 6 Hydroxybenzaldehyde

Spectroscopic Investigations

Spectroscopic methods offer a non-destructive means to probe the molecular structure of 2-Fluoro-6-hydroxybenzaldehyde, providing insights into its functional groups, the electronic environment of its atoms, and the connectivity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde and phenolic protons. The aldehyde proton (-CHO) typically resonates in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group.

The phenolic proton (-OH) is also expected to appear as a downfield signal, typically in the range of δ 10–12 ppm. Its chemical shift can be influenced by factors such as solvent and concentration, and it often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Expected Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Phenolic (-OH) | 10 - 12 |

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the region of δ 185-200 ppm. The aromatic carbons will appear in the approximate range of δ 110-160 ppm, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group will also have a characteristic chemical shift within this aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~190 |

| C-F | ~160 (with large ¹JCF) |

| C-OH | ~155 |

| Aromatic C-H | 115 - 135 |

| C-CHO | ~120 |

¹⁹F NMR spectroscopy is a powerful technique for confirming the presence and position of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of a single fluorine atom. The chemical shift of this signal will be indicative of its electronic environment on the aromatic ring. The coupling between the fluorine and adjacent protons (³JHF) observed in the ¹H NMR spectrum further confirms the substitution pattern.

Currently, there are no widely reported contradictions in the NMR data for this compound in the scientific literature. However, should discrepancies arise, standardized protocols for sample preparation, data acquisition, and spectral processing would be essential for ensuring reproducibility. Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. Comparing experimentally obtained data with computationally validated spectra can aid in resolving any ambiguities and provide a higher level of confidence in the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification (C=O, O-H stretches)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups.

The C=O stretching vibration of the aldehyde is anticipated to appear as a strong absorption band in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The O-H stretching vibration of the phenolic hydroxyl group is expected to be observed as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this band is a result of intermolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Phenolic (O-H) | Stretch | 3200 - 3600 (broad) |

Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Analysis

Mass spectrometry of this compound, with a molecular formula of C₇H₅FO₂ and a molecular weight of approximately 140.11 g/mol , is expected to show a distinct molecular ion peak (M⁺) at an m/z ratio of 140. nih.gov The fragmentation of this compound under electron ionization would likely follow patterns characteristic of other benzaldehyde (B42025) derivatives.

A primary fragmentation pathway involves the loss of the aldehydic proton, resulting in a stable acylium ion at m/z 139 ([M-H]⁺). Another significant fragmentation would be the loss of the formyl radical (•CHO), leading to a peak at m/z 111. Further fragmentation could involve the elimination of a carbon monoxide (CO) molecule from the [M-H]⁺ ion, a common process for aldehydes, which would produce a fragment at m/z 111. The presence of the fluorine atom and the aromatic ring contributes to the stability of these charged fragments.

| m/z Ratio | Proposed Fragment Ion | Formula of Lost Neutral/Radical |

|---|---|---|

| 140 | [C₇H₅FO₂]⁺ (Molecular Ion) | - |

| 139 | [C₇H₄FO₂]⁺ | H• |

| 111 | [C₆H₄FO]⁺ | •CHO |

| 111 | [C₆H₄F]⁺ | CO (from m/z 139) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectra Studies

While specific UV-Vis absorption maxima for this compound are not extensively documented, its spectral characteristics can be inferred from its parent compound, salicylaldehyde (B1680747), and other derivatives. Salicylaldehyde derivatives typically exhibit absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions. researchgate.netmasterorganicchemistry.com The π→π* transitions of the aromatic ring and the carbonyl group are expected to appear at shorter wavelengths, while the lower energy n→π* transition of the carbonyl group would be observed at longer wavelengths, often around 300-340 nm. researchgate.netmasterorganicchemistry.com The presence of the hydroxyl and fluoro substituents on the benzene (B151609) ring is likely to cause shifts in these absorption bands compared to unsubstituted benzaldehyde.

Salicylaldehyde and its derivatives are known to be fluorescent, a property that is often sensitive to environmental factors such as solvent polarity and pH. rsc.orgnih.gov Many of these compounds are utilized as fluorescent probes for detecting metal ions, where coordination with a cation enhances fluorescence intensity. nih.govtandfonline.comsemanticscholar.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs because the rigid complex formed with the metal ion reduces non-radiative decay pathways. nih.gov this compound, with its ortho-hydroxy and aldehyde groups, possesses the necessary structural motif to act as a chelating agent and is therefore expected to exhibit fluorescent properties, likely modulated by interactions with metal ions in solution.

X-ray Crystallography and Solid-State Structural Elucidation

Although a specific single-crystal X-ray diffraction study for this compound is not publicly available, detailed structural analysis can be reliably extrapolated from studies of its close chemical analogs, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde. nih.gov These studies provide a robust framework for understanding the solid-state structure of the title compound.

Analysis of Intramolecular Hydrogen Bonding (e.g., O-H...O, C-H...F)

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the oxygen atom of the adjacent aldehyde group (C=O). This O-H...O interaction forms a stable six-membered quasi-ring, which significantly influences the molecule's conformation and chemical properties. nih.gov This type of hydrogen bond is characteristic of ortho-hydroxybenzaldehydes and is responsible for their distinct physical properties compared to their meta and para isomers. semanticscholar.org

In addition to the primary O-H...O bond, weaker intramolecular interactions, such as a C-H...F hydrogen bond between the aldehydic proton and the ortho-fluorine atom, may also exist. The existence of hydrogen bonds involving organic fluorine is well-established and can contribute to conformational stability. sigmaaldrich.com

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...O, C-H...F, F...O, π-stacking)

In the solid state, molecules of this compound are expected to be held together by a variety of weak intermolecular interactions, forming a stable three-dimensional lattice. Based on analyses of similar structures, these interactions would include weak C-H...O hydrogen bonds, where aromatic C-H groups interact with the oxygen atoms of neighboring molecules. nih.gov

| Interaction Type | Description | Influence on Crystal Structure |

|---|---|---|

| Intramolecular O-H...O | Hydrogen bond between the hydroxyl proton and the aldehyde oxygen. | Enforces planarity and conformational rigidity. |

| Intermolecular C-H...O | Aromatic C-H donors interact with oxygen acceptors of neighboring molecules. | Links molecules into larger assemblies. |

| Intermolecular C-H...F | Aromatic C-H donors interact with fluorine acceptors. | Contributes to the packing arrangement. |

| Intermolecular F...O | Direct contact between fluorine and oxygen atoms. | Stabilizes the crystal lattice. |

| π-stacking | Offset face-to-face interactions between aromatic rings. | Adds to cohesive energy in the solid state. |

Computational Chemistry and Theoretical Studies of 2 Fluoro 6 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the accurate and efficient calculation of various molecular properties. For 2-Fluoro-6-hydroxybenzaldehyde, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to model its behavior. isca.menih.gov

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.gov DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of this compound.

| Parameter | Atom Involvement | Typical Calculated Value (Å or °) for Analogous Systems |

|---|---|---|

| Bond Length | C=O (Aldehyde) | ~1.21 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (Hydroxyl) | ~1.36 Å |

| Bond Angle | C-C-C (Ring) | 119.2° - 121.4° |

| Bond Angle | O=C-H | ~121.0° |

This table presents typical values derived from computational studies on closely related substituted benzaldehydes, such as 2-Chloro-6-Fluoro Benzaldehyde (B42025), as a reference for this compound. nih.govresearchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, key spectroscopic data from FT-IR, ¹H NMR, and ¹⁹F NMR can be computationally modeled.

Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific peaks to functional group vibrations. researchgate.net Similarly, NMR chemical shifts can be predicted to assist in structural confirmation. The presence of the ortho-fluoro and hydroxyl groups allows for intramolecular hydrogen bonding, which can influence these spectroscopic signatures.

| Spectroscopy Type | Functional Group | Predicted/Expected Value |

|---|---|---|

| FT-IR | O-H stretch (hydroxyl) | ~3200 cm⁻¹ |

| FT-IR | C=O stretch (aldehyde) | ~1680 cm⁻¹ |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5–10.5 ppm |

| ¹H NMR | Phenolic proton (-OH) | δ 10–12 ppm |

| ¹⁹F NMR | Aromatic C-F | Characteristic shift confirming fluorine substitution |

Computational modeling is invaluable for elucidating reaction mechanisms. DFT studies can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net For reactions involving this compound, such as formylation or condensation reactions, DFT calculations (e.g., using B3LYP/6-31G*) can determine the activation energies required to overcome reaction barriers. nih.gov

Transition state analysis involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. nih.gov Verifying the transition state with a single imaginary frequency in vibrational analysis confirms its identity. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway. nih.govnih.gov

The regioselectivity of chemical reactions involving this compound can be predicted using Frontier Molecular Orbital (FMO) theory. FMO analysis focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. nih.gov

The distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. In this compound:

HOMO: The electron density is expected to be highest on the aromatic ring, particularly at positions ortho and para to the electron-donating hydroxyl group, making these sites susceptible to electrophilic attack.

LUMO: The electron density is expected to be concentrated on the aldehyde group and the carbon atom attached to the electron-withdrawing fluorine atom, marking them as primary sites for nucleophilic attack. nih.gov

By analyzing the HOMO-LUMO gap and the orbital coefficients at each atom, chemists can rationally predict how the molecule will react with different reagents, guiding the synthesis of specific derivatives like Schiff bases or coordination complexes. nih.gov

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms. These areas are attractive to nucleophiles. researchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group and the hydroxyl oxygen. A positive potential (blue) would be expected around the hydroxyl hydrogen and the aldehyde hydrogen. This analysis helps predict non-covalent interactions and identifies the most reactive sites for intermolecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eu These models are essential in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

While specific QSAR studies focused solely on this compound are not prominent, the methodology can be applied to its derivatives to explore potential biological activities, such as enzyme inhibition or antimicrobial effects. acs.org The process involves:

Data Set Compilation: Assembling a group of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and steric properties.

Model Generation: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.

Validation: Testing the model's predictive power using internal and external validation sets. nih.gov

For derivatives of this compound, a QSAR model could reveal which structural features—such as the position and nature of substituents on the aromatic ring—are critical for a desired biological effect, thereby guiding the design of more potent compounds. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore the dynamic behavior and preferential geometries of this compound. The presence of ortho-substituents dictates the molecule's conformational landscape, primarily governed by the potential for intramolecular hydrogen bonding and steric interactions.

The key rotational degree of freedom is around the C-C bond connecting the aldehyde group to the aromatic ring. Theoretical calculations and experimental studies on analogous ortho-substituted benzaldehydes suggest the existence of two main planar conformers: one where the aldehyde group is oriented towards the fluorine atom and another where it is directed towards the hydroxyl group. The latter is significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde. This interaction creates a pseudo-six-membered ring, enhancing the planarity and stability of this conformation.

MD simulations would typically reveal the stability of this hydrogen-bonded conformation over time, with the molecule exhibiting vibrational and torsional motions around this low-energy state. The energy barrier for rotation of the aldehyde group would be significantly higher in the presence of the intramolecular hydrogen bond compared to a non-hydrogen-bonded conformer.

Table 1: Representative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (O=C-C-OH) | Relative Energy (kcal/mol) | Key Interactions |

| A (H-bonded) | ~0° | 0.0 | Intramolecular O-H···O=C hydrogen bond |

| B (Non H-bonded) | ~180° | 5-10 | Steric repulsion between C=O and F |

Note: The data in this table is illustrative and based on theoretical expectations for ortho-hydroxybenzaldehydes. Specific values would require dedicated quantum mechanical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a biological target, typically a protein. The structural motifs present in this compound, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl oxygen and fluorine), and an aromatic ring capable of π-stacking, make it an interesting candidate for ligand-target interactions.

While specific molecular docking studies solely focused on this compound are not extensively reported in the literature, its derivatives have been investigated as potential enzyme inhibitors. For instance, Schiff bases derived from substituted hydroxybenzaldehydes have been docked into the active sites of various enzymes to explore their inhibitory potential.

A hypothetical docking study of this compound into an enzyme active site would likely reveal key interactions. The hydroxyl group could act as a hydrogen bond donor to a backbone carbonyl or an acidic residue (e.g., Asp, Glu). The carbonyl oxygen could accept a hydrogen bond from a basic residue (e.g., Lys, Arg) or a backbone N-H group. The fluorine atom, with its electronegative character, could participate in favorable electrostatic interactions or halogen bonds. The benzene (B151609) ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Active Site

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond (Donor) | GLU 85 (Backbone C=O) | 2.1 |

| Hydrogen Bond (Acceptor) | LYS 33 (Side Chain N-H) | 2.5 |

| π-π Stacking | PHE 80 | 3.8 |

| Halogen Interaction | LEU 15 | 3.2 |

| Binding Energy (kcal/mol) | -6.5 |

Note: This data is hypothetical and serves to illustrate the potential interactions and binding affinity that could be predicted from a molecular docking study.

Solvent Effects Modeling (e.g., COSMO-RS simulations)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. scm.comwikipedia.org It can be employed to understand how the solvent environment influences the properties and behavior of this compound.

COSMO-RS calculations can predict various properties, including solubility, vapor pressure, and partition coefficients in different solvents. This is particularly relevant for optimizing reaction conditions, purification processes, and formulation development. The model considers the specific molecular surface polarity of the solute and the solvent, allowing for a nuanced prediction of their interactions.

For this compound, COSMO-RS simulations would likely show a higher solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone, which can effectively solvate the polar functional groups. In protic solvents like water and ethanol, the solubility would be influenced by the balance between the polar interactions with the hydroxyl and aldehyde groups and the hydrophobic nature of the benzene ring. The intramolecular hydrogen bond in this compound can also influence its interaction with solvent molecules.

Table 3: Predicted Relative Solubility of this compound in Various Solvents using a COSMO-RS Approach

| Solvent | Dielectric Constant | Predicted Relative Solubility |

| Hexane | 1.9 | Low |

| Toluene | 2.4 | Moderate |

| Acetone | 21 | High |

| Ethanol | 25 | Moderate-High |

| Water | 80 | Moderate |

Note: The predicted relative solubility is based on the expected behavior of a polar aromatic compound as would be determined by COSMO-RS simulations.

Chemical Reactivity and Derivatization Chemistry of 2 Fluoro 6 Hydroxybenzaldehyde

Oxidation Reactions of the Aldehyde Moiety to Carboxylic Acids

The aldehyde group of 2-fluoro-6-hydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-6-hydroxybenzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4) in acidic or alkaline conditions, and chromic acid (H2CrO4) derivatives. The choice of reagent and reaction conditions can be crucial to avoid unwanted side reactions, such as the oxidation of the phenol (B47542) group or degradation of the aromatic ring. For instance, the oxidation of hydroxybenzaldehydes with potassium permanganate in acidic media has been studied, demonstrating the feasibility of this transformation. sphinxsai.comresearchgate.net

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO4) | 2-Fluoro-6-hydroxybenzoic acid |

| Chromic Acid (H2CrO4) | 2-Fluoro-6-hydroxybenzoic acid |

Reduction Reactions of the Aldehyde Moiety to Alcohols

The aldehyde functional group in this compound is susceptible to reduction to a primary alcohol, yielding (2-fluoro-6-hydroxyphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. wikipedia.orgyoutube.comresearchgate.netyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like carboxylic acids or esters that might be present in more complex molecules. youtube.com Lithium aluminum hydride is a much stronger reducing agent and will readily reduce aldehydes, ketones, esters, and carboxylic acids. wikipedia.orgyoutube.comresearchgate.netyoutube.com The choice between these reagents depends on the specific requirements of the synthesis and the presence of other functional groups in the molecule.

Table 2: Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | (2-Fluoro-6-hydroxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | (2-Fluoro-6-hydroxyphenyl)methanol |

Nucleophilic Substitution Reactions

The structure of this compound offers multiple sites for nucleophilic attack: the fluorine atom, the hydroxyl group, and the carbonyl carbon of the aldehyde.

Substitution at the Fluorine Atom

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. In the case of polyhalogenated benzaldehydes, nucleophilic aromatic substitution (SNAr) of a fluorine atom by nucleophiles like sodium methoxide (B1231860) has been observed. wuxiapptec.com The aldehyde group can enhance the reactivity of the ring towards nucleophilic attack. Quantum mechanics calculations suggest that the reaction between a polyhalogenated benzaldehyde (B42025) and sodium methoxide may proceed through the formation of a hemiacetal intermediate, which then undergoes nucleophilic substitution. wuxiapptec.com While specific studies on this compound are not abundant, the principles of SNAr suggest that under appropriate conditions with a strong nucleophile, the fluorine atom could be replaced.

Substitution at the Hydroxyl Group

The hydroxyl group of this compound can undergo reactions typical of phenols, such as ether and ester formation.

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base to form a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis. youtube.comwikipedia.orgmasterorganicchemistry.comchemistrytalk.orgbyjus.com This reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding O-alkylated derivative, a 2-fluoro-6-alkoxybenzaldehyde. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. This reaction would convert the hydroxyl group into an acetoxy group, for example.

Formation of Schiff Bases with Amines

The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic chemistry and is used to synthesize a wide variety of compounds with diverse applications. journalijar.comscirj.orgresearchgate.netchemistryjournal.netjocpr.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is often catalyzed by an acid or a base. For example, the reaction of salicylaldehyde (B1680747) (a close analog) with p-toluidine (B81030) can be catalyzed by kaffir lime extract, demonstrating an eco-friendly approach to Schiff base synthesis. journalijar.com The formation of Schiff bases from 3-hydroxybenzaldehyde (B18108) and p-toluidine has also been reported, highlighting the general applicability of this reaction to substituted benzaldehydes. researchgate.net

Table 3: Representative Schiff Base Formation

| Amine Reactant | Product Type |

| Primary Amine (R-NH2) | Schiff Base (Imine) |

| p-Toluidine | N-(2-fluoro-6-hydroxybenzylidene)-4-methylaniline |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group and, to a lesser extent, the fluorine atom. However, the aldehyde group is a deactivating group. The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The aldehyde group is a meta-director and a deactivating group.

Given the positions of the existing substituents, the directing effects can be complex. The powerful ortho-, para-directing effect of the hydroxyl group is likely to dominate. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (and meta to both the fluorine and aldehyde groups) is the C4 position. The position ortho to the hydroxyl group is the C3 position (which is also ortho to the fluorine and meta to the aldehyde). Steric hindrance from the adjacent fluorine and aldehyde groups might influence the regioselectivity.

Specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature. However, studies on the nitration of salicylaldehyde, a similar compound, show that nitration can occur, yielding nitro-substituted salicylaldehydes. masterorganicchemistry.comchemistrytalk.orgbyjus.comscirp.orgsemanticscholar.orgresearchgate.net For instance, the nitration of salicylaldehyde can produce 5-nitrosalicylaldehyde. masterorganicchemistry.combyjus.comresearchgate.net The conditions for such reactions, including the choice of nitrating agent and solvent, can influence the product distribution. byjus.comscirp.orgsemanticscholar.org

Due to the deactivating nature of the aldehyde group, Friedel-Crafts reactions on benzaldehyde itself are generally not successful as the aldehyde group complexes with the Lewis acid catalyst. youtube.comyoutube.comyoutube.comyoutube.com This limitation would likely also apply to this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for bromo-fluorinated derivatives)

The strategic placement of fluoro and hydroxyl groups on the benzaldehyde scaffold endows this compound with unique electronic properties that can be harnessed in further synthetic transformations. One of the most powerful classes of reactions for carbon-carbon bond formation is the palladium-catalyzed cross-coupling reaction. For derivatives of this compound, the Suzuki-Miyaura coupling is of particular interest, especially following bromination of the aromatic ring.

To participate in a Suzuki-Miyaura coupling, an aryl halide is required. A key precursor for this reaction is a bromo-substituted derivative of this compound. The synthesis of such precursors typically involves electrophilic aromatic substitution. For instance, the bromination of a related compound, 3-fluorophenol, can be a step towards obtaining a brominated precursor, which is then converted to the aldehyde. A general challenge in these reactions is controlling the regioselectivity of the bromination.

Once a bromo-fluorinated derivative, such as 2-bromo-6-fluoro-4-hydroxybenzaldehyde, is obtained, it can be subjected to Suzuki-Miyaura coupling conditions. This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester to introduce a new aryl or vinyl substituent. The fluorine atom's electron-withdrawing nature can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

The general scheme for the Suzuki-Miyaura coupling of a hypothetical bromo-2-fluoro-6-hydroxybenzaldehyde derivative is shown below:

Reaction Scheme: Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-2-fluoro-6-hydroxybenzaldehyde | R-B(OH)₂ (Organoboronic acid) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or NaOEt | R-substituted-2-fluoro-6-hydroxybenzaldehyde |

This reaction is highly versatile, allowing for the introduction of a wide variety of 'R' groups, leading to the synthesis of complex biaryl compounds and other derivatives. The efficiency and success of the coupling can be influenced by the choice of catalyst, base, and solvent, which often require careful optimization for substrates bearing multiple functional groups. bohrium.com The development of efficient catalysts for the coupling of challenging substrates, including those with fluorine substituents, is an active area of research. researchgate.netresearchgate.net

Investigation of Tautomeric Equilibria (e.g., Keto-Enol forms)

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. masterorganicchemistry.com For this compound, the potential for keto-enol tautomerism is a significant aspect of its chemical character, influenced by the unique arrangement of its substituents.

The compound exists predominantly in the enol form (the phenolic structure), but it is in equilibrium with its keto tautomer. The stability of the enol form is significantly enhanced by several factors. The resulting enol is part of an aromatic system, and the stabilization gained from aromaticity makes the phenolic form overwhelmingly favored. libretexts.orglibretexts.org

Furthermore, the ortho-positioning of the hydroxyl and fluoro groups allows for the formation of a strong intramolecular hydrogen bond between the phenolic proton and the fluorine atom or the aldehyde's carbonyl oxygen. This internal hydrogen bonding creates a stable six-membered ring-like structure, which further stabilizes the enol tautomer. masterorganicchemistry.com

Tautomeric Equilibrium of this compound

The study of such equilibria often involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for investigating tautomerism. The chemical shift of the phenolic proton (typically δ 10–12 ppm) is a key indicator. The presence of a single, sharp signal in this region, along with the characteristic aldehyde proton signal (δ 9.5–10.5 ppm), would strongly support the dominance of the enol form in solution.

Computational Chemistry : Density Functional Theory (DFT) calculations can be employed to model the relative energies of the different tautomers and the transition states connecting them. orientjchem.org These calculations can provide quantitative estimates of the tautomeric equilibrium constants and offer insights into the stabilizing effects of intramolecular hydrogen bonding and aromaticity. rsc.org By comparing the calculated energies of the keto and enol forms, the thermodynamic preference for the enol tautomer can be confirmed.

The table below summarizes the key factors influencing the tautomeric equilibrium in this compound.

| Stabilizing Factor | Effect on Equilibrium | Predominant Tautomer |

| Aromaticity | The benzene ring's aromaticity provides significant stabilization. | Enol (Phenolic form) |

| Intramolecular H-Bonding | The ortho-hydroxyl and fluoro/carbonyl groups form a stable internal hydrogen bond. | Enol (Phenolic form) |

| Conjugation | The C=C double bonds of the ring are conjugated with the carbonyl group. libretexts.org | Enol (Phenolic form) |

Due to these combined stabilizing influences, the equilibrium for this compound lies heavily towards the enol side, and the keto tautomer exists, if at all, in negligible concentrations under normal conditions.

Applications of 2 Fluoro 6 Hydroxybenzaldehyde and Its Derivatives in Medicinal Chemistry and Biology

Drug Discovery and Pharmaceutical Development

Exploration of Therapeutic Properties of 2-Fluoro-6-hydroxybenzaldehyde Derivatives

Derivatives of this compound have been the subject of extensive research to explore their potential therapeutic applications. The presence of the fluorine atom, a hydroxyl group, and an aldehyde functionality provides a rich platform for chemical modifications, leading to the synthesis of diverse molecular architectures with a wide spectrum of biological activities. These derivatives, including Schiff bases, chalcones, and coumarins, have demonstrated promising pharmacological profiles, underpinning their potential as scaffolds for the development of new drugs.

Antimicrobial Activity Studies

Schiff bases, synthesized through the condensation of an aldehyde or ketone with a primary amine, are a class of compounds known for their broad-spectrum antimicrobial properties. Derivatives of this compound have been utilized in the synthesis of novel Schiff bases, which have been evaluated for their activity against various pathogenic microorganisms.

For instance, a study on Schiff bases derived from isoniazid (B1672263) and various fluorinated benzaldehydes demonstrated notable antimicrobial activity. While this particular study did not use this compound, the findings for other fluorinated analogs suggest the potential of this class of compounds. The results indicated that certain Schiff bases exhibited marked activity against Candida albicans. mdpi.com Furthermore, the formation of metal complexes with these Schiff bases often leads to enhanced antimicrobial efficacy. mdpi.com

Table 1: Antimicrobial Activity of Representative Fluorinated Schiff Base Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in mM |

| Schiff Base L1 | Candida albicans | 0.037 |

| Schiff Base L4 | Candida albicans | 0.048 |

| Schiff Base L4 | Escherichia coli | 1.55 |

It is important to note that the specific antimicrobial activity can be significantly influenced by the nature of the substituents on the aromatic rings and the type of metal ion in the complexes.

Anticancer Activity against Cancer Cell Lines

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound, particularly chalcones, have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system.

Studies on fluorinated chalcones have shown that the presence and position of the fluorine atom can significantly influence their anticancer potency. scienceandtechnology.com.vn Research on indole (B1671886) hybrid chalcones revealed that 2-fluoro derivatives exhibited moderate to high efficacy against several cancer cell lines, with some compounds showing activity comparable to the established anticancer drug cisplatin. mdpi.com

Table 2: Anticancer Activity of Representative Fluorinated Chalcone (B49325) Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Indole Chalcone 11a | Jurkat (Leukemia) | < 8.3 |

| Indole Chalcone 11c | Jurkat (Leukemia) | < 8.3 |

| Indole Chalcone 11e | Jurkat (Leukemia) | < 8.3 |

| Fluorinated Chalcone 2a | HepG2 (Liver Cancer) | 67.51 |

The mechanism of action of these chalcone derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov The strategic placement of the fluorine atom in the chalcone scaffold can enhance its interaction with biological targets, leading to improved cytotoxic effects against malignant cells.

Enzyme Modulation Studies (e.g., γ-secretase, hydrolases)

Enzyme modulation is a key strategy in the development of drugs for a wide range of diseases. Derivatives of fluorinated benzaldehydes are being investigated for their ability to modulate the activity of various enzymes, including γ-secretase and hydrolases.

γ-Secretase Modulation: γ-Secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its role in the production of amyloid-β peptides. Modulating the activity of γ-secretase to reduce the formation of toxic amyloid-β species is a major therapeutic goal. Fluorinated compounds have been explored as γ-secretase modulators (GSMs). rsc.orgnih.gov While direct synthesis from this compound is not always explicitly documented in readily available literature, the use of fluorinated aromatic building blocks is a common strategy in the design of potent and brain-penetrant GSMs. The fluorine atom can enhance the binding affinity of the modulator to the enzyme and improve its pharmacokinetic properties.

Hydrolase Inhibition: Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Dysregulation of hydrolase activity is associated with numerous diseases. Fluorinated compounds have been shown to act as inhibitors of various hydrolases. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of nearby functional groups, leading to enhanced inhibitory potency. For example, fluorinated benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of hydrolases involved in cancer.

Influence of Fluorine Atom on Bioavailability and Metabolic Stability

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic properties, including bioavailability and metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and duration of action of a drug.

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's lipophilicity and membrane permeability. By strategically positioning a fluorine atom, medicinal chemists can fine-tune the physicochemical properties of a compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to improved bioavailability.

Role as Lead Compounds and Intermediates in API Synthesis

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its aldehyde group is readily amenable to a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular scaffolds.

The closely related compound, 2-fluoro-4-hydroxybenzaldehyde, has been documented as a key intermediate in the synthesis of novel melanin-concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines. google.com This highlights the utility of fluorinated hydroxybenzaldehydes as versatile intermediates in the multi-step synthesis of active pharmaceutical ingredients. The unique combination of functional groups in this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening in the search for new lead compounds in drug discovery programs.

Biochemical Pathway Probes and Enzyme-Catalyzed Reaction Studies

The unique electronic properties imparted by the fluorine atom in this compound make it and its derivatives useful as probes for studying biochemical pathways and enzyme-catalyzed reactions. The fluorine atom can serve as a sensitive reporter for nuclear magnetic resonance (¹⁹F NMR) studies, allowing researchers to monitor the molecule's environment and interactions within a biological system without introducing significant steric bulk.

Derivatives of fluorinated compounds are often used to explore the substrate specificity of enzymes. For instance, studies on Pictet-Spenglerases, enzymes that catalyze a key reaction in the biosynthesis of many alkaloids, have utilized fluorinated substrates to understand the enzyme's active site and catalytic mechanism. In one study, the microbial Pictet-Spenglerase McbB was shown to tolerate 5-fluoro-substituted analogs of its natural substrate. acs.org The enzyme successfully catalyzed the condensation reaction, demonstrating that the electronic perturbation from the fluorine atom was accommodated within the active site. Such studies are crucial for mapping the steric and electronic requirements of an enzyme's binding pocket, which can guide the design of specific inhibitors or novel biocatalytic processes. acs.org

Furthermore, enzymes that naturally process organofluorine compounds, such as fluorinases and fluoroacetate (B1212596) dehalogenases (FAcD), provide insight into biological C-F bond manipulation. nih.gov While not directly involving this compound, the study of these enzymes informs how fluorinated molecules, in general, might be processed or recognized in biological systems. The reactivity of the aldehyde group also allows for its use in enzyme-catalyzed C-C bond formation, for example, through the action of benzaldehyde (B42025) lyase, which can be used to synthesize chiral molecules. researchgate.net By using a fluorinated benzaldehyde, researchers can probe how the electronic nature of the aromatic ring affects the efficiency and stereoselectivity of the enzymatic reaction.

| Enzyme Class | Relevance to Fluorinated Benzaldehydes | Research Finding |

| Pictet-Spenglerases | Probe enzyme substrate specificity and catalytic mechanism. | The enzyme McbB can process 5-fluoro-substituted substrates, indicating tolerance for electronic modification in its active site. acs.org |

| Benzaldehyde Lyases | Investigate the effect of fluorine substitution on enzyme-catalyzed C-C bond formation. | These enzymes catalyze the ligation of benzaldehyde derivatives, and fluorine substitution can influence reaction kinetics and stereochemical outcomes. researchgate.net |

| Fluoroacetate Dehalogenases (FAcD) | Provide models for enzymatic C-F bond cleavage. | These enzymes utilize a nucleophilic aspartate residue to cleave the C-F bond, a mechanism relevant to the potential metabolism or degradation of fluorinated aromatic compounds. nih.gov |

Mechanism of Action Investigations for Biological Effects

Understanding how a molecule exerts its biological effect requires a detailed investigation of its mechanism of action at the molecular level. The distinct functional groups of this compound—the aldehyde, the hydroxyl group, and the fluorine atom—each contribute to its potential interactions with biological targets, enabling detailed mechanistic studies.